Cas no 1105224-92-7 (N-(3-fluorophenyl)-2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide)

N-(3-fluorophenyl)-2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core functionalized with a 4-methoxyphenylpiperazine moiety and an acetamide linker. The presence of the fluorine substituent enhances its potential bioactivity, while the thiadiazole and piperazine groups contribute to its structural diversity and binding affinity. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore for targeting specific biological pathways. Its well-defined structure allows for precise modifications, making it a valuable intermediate in drug discovery and biochemical research. The sulfanylacetamide linkage further enhances its reactivity and potential for derivatization.
N-(3-fluorophenyl)-2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide structure
1105224-92-7 structure
Product Name:N-(3-fluorophenyl)-2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
CAS No:1105224-92-7
MF:C21H22FN5O2S2
MW:459.560084819794
CID:6348134
PubChem ID:30863228
Update Time:2025-10-20

N-(3-fluorophenyl)-2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-fluorophenyl)-2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
    • 1105224-92-7
    • F5487-0537
    • N-(3-fluorophenyl)-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
    • N-(3-fluorophenyl)-2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
    • AKOS024510681
    • N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
    • Inchi: 1S/C21H22FN5O2S2/c1-29-18-7-5-17(6-8-18)26-9-11-27(12-10-26)20-24-25-21(31-20)30-14-19(28)23-16-4-2-3-15(22)13-16/h2-8,13H,9-12,14H2,1H3,(H,23,28)
    • InChI Key: RMOISHBNBBAVOG-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1N1CCN(C2C=CC(=CC=2)OC)CC1)SCC(NC1C=CC=C(C=1)F)=O

Computed Properties

  • Exact Mass: 459.11989547g/mol
  • Monoisotopic Mass: 459.11989547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 124Ų

N-(3-fluorophenyl)-2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5487-0537-2μmol
N-(3-fluorophenyl)-2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
1105224-92-7
2μmol
$57.0 2023-09-10
Life Chemicals
F5487-0537-5μmol
N-(3-fluorophenyl)-2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
1105224-92-7
5μmol
$63.0 2023-09-10
Life Chemicals
F5487-0537-10μmol
N-(3-fluorophenyl)-2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
1105224-92-7
10μmol
$69.0 2023-09-10
Life Chemicals
F5487-0537-20μmol
N-(3-fluorophenyl)-2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
1105224-92-7
20μmol
$79.0 2023-09-10
Life Chemicals
F5487-0537-1mg
N-(3-fluorophenyl)-2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
1105224-92-7
1mg
$54.0 2023-09-10
Life Chemicals
F5487-0537-2mg
N-(3-fluorophenyl)-2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
1105224-92-7
2mg
$59.0 2023-09-10
Life Chemicals
F5487-0537-3mg
N-(3-fluorophenyl)-2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
1105224-92-7
3mg
$63.0 2023-09-10
Life Chemicals
F5487-0537-4mg
N-(3-fluorophenyl)-2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
1105224-92-7
4mg
$66.0 2023-09-10
Life Chemicals
F5487-0537-5mg
N-(3-fluorophenyl)-2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
1105224-92-7
5mg
$69.0 2023-09-10
Life Chemicals
F5487-0537-10mg
N-(3-fluorophenyl)-2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
1105224-92-7
10mg
$79.0 2023-09-10

Additional information on N-(3-fluorophenyl)-2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Research Briefing on N-(3-fluorophenyl)-2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide (CAS: 1105224-92-7)

Recent studies on the compound N-(3-fluorophenyl)-2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide (CAS: 1105224-92-7) have highlighted its potential as a promising candidate in the field of chemobiological therapeutics. This molecule, characterized by its unique structural features including a 1,3,4-thiadiazole core and a piperazine moiety, has been the focus of investigations due to its diverse pharmacological activities, particularly in targeting specific enzyme pathways and receptor interactions.

The primary objective of recent research has been to elucidate the compound's mechanism of action, pharmacokinetic properties, and therapeutic efficacy. In vitro and in vivo studies have demonstrated its ability to modulate key biological targets, such as protein kinases and G-protein-coupled receptors (GPCRs), which are implicated in various disease states including cancer, neurological disorders, and inflammatory conditions. The compound's fluorophenyl and methoxyphenyl substituents are believed to enhance its binding affinity and selectivity towards these targets.

Methodologically, researchers have employed advanced techniques such as X-ray crystallography, molecular docking simulations, and high-throughput screening to characterize the compound's interactions with biological macromolecules. Recent findings indicate that N-(3-fluorophenyl)-2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide exhibits potent inhibitory activity against specific isoforms of protein kinase C (PKC), with IC50 values in the nanomolar range. Additionally, its metabolic stability and bioavailability have been evaluated using LC-MS/MS and pharmacokinetic modeling, revealing favorable profiles for further development.

One of the most significant outcomes of recent studies is the compound's demonstrated efficacy in preclinical models of glioblastoma. The molecule's ability to cross the blood-brain barrier (BBB) and target tumor-specific kinases has positioned it as a potential therapeutic agent for central nervous system malignancies. Furthermore, synergistic effects have been observed when the compound is used in combination with conventional chemotherapeutic agents, suggesting its utility in combination therapies.

In conclusion, N-(3-fluorophenyl)-2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide represents a multifaceted chemobiological tool with significant therapeutic potential. Ongoing research is focused on optimizing its pharmacological properties and exploring its applications in other disease areas. The compound's unique chemical structure and promising biological activity underscore its importance in the development of next-generation therapeutics.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent